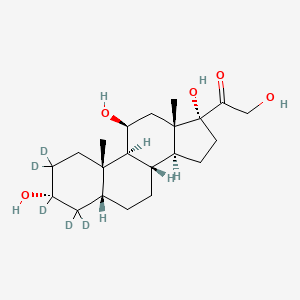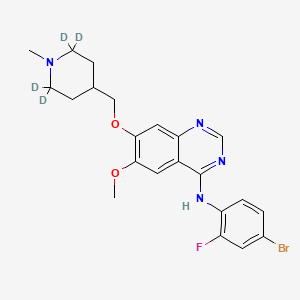
Vandetanib-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vandetanib-d4 is a deuterated form of vandetanib, an orally available inhibitor of various intracellular signaling pathways involved in tumor growth, progression, and angiogenesis. Vandetanib targets vascular endothelial growth factor receptor-2, epidermal growth factor receptor, and REarranged during Transfection tyrosine kinase activity . It is primarily used in the treatment of medullary thyroid cancer .
准备方法
Synthetic Routes and Reaction Conditions: For instance, nitroimidazole-substituted 4-anilinoquinazoline derivatives of vandetanib have been synthesized by introducing a nitroimidazole group in the piperidine side chain and modifying the aniline moiety . The reaction conditions typically involve the use of organic solvents and catalysts under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of vandetanib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Vandetanib undergoes various chemical reactions, including oxidation, reduction, and substitution. In vitro and in vivo phase I metabolic reactions include N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation . These reactions are crucial for the metabolism and elimination of the compound from the body.
Common Reagents and Conditions: Common reagents used in the reactions of vandetanib include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and include specific temperatures, pH levels, and solvents .
Major Products: The major products formed from the reactions of vandetanib include its metabolites, such as N-oxide and demethylated derivatives. These metabolites are often analyzed using techniques like liquid chromatography-mass spectrometry to understand the compound’s pharmacokinetics and pharmacodynamics .
科学研究应用
Vandetanib-d4 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of tyrosine kinase inhibition and the development of new inhibitors . In biology and medicine, vandetanib is used to investigate its effects on tumor growth and progression, particularly in medullary thyroid cancer . Additionally, it has applications in the study of hypoxia in solid tumors and the development of cancer therapeutics .
作用机制
Vandetanib exerts its effects by inhibiting key signaling pathways involved in tumor angiogenesis and cell proliferation. It targets vascular endothelial growth factor receptor, epidermal growth factor receptor, and REarranged during Transfection tyrosine kinases . By blocking these pathways, vandetanib reduces tumor blood supply and inhibits cancer cell growth .
相似化合物的比较
Similar Compounds: Similar compounds to vandetanib include other tyrosine kinase inhibitors such as gefitinib, erlotinib, and sunitinib . These compounds also target various tyrosine kinases involved in cancer progression.
Uniqueness: Vandetanib is unique due to its dual inhibition of vascular endothelial growth factor receptor and epidermal growth factor receptor, making it effective in treating specific types of cancer like medullary thyroid cancer . Its deuterated form, vandetanib-d4, offers improved metabolic stability and reduced side effects compared to its non-deuterated counterpart .
属性
分子式 |
C22H24BrFN4O2 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC 名称 |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i7D2,8D2 |
InChI 键 |
UHTHHESEBZOYNR-OSEHSPPNSA-N |
手性 SMILES |
[2H]C1(CC(CC(N1C)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |
规范 SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





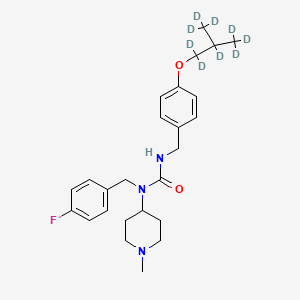
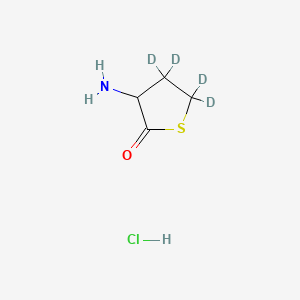
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
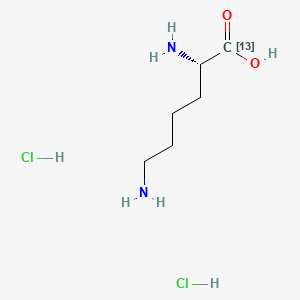
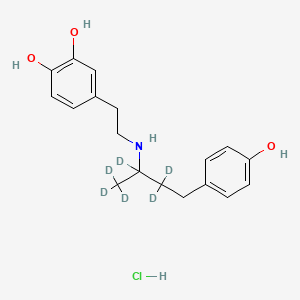


![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
